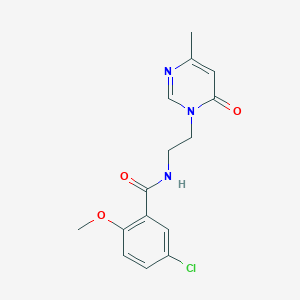
1-benzyl-N'-(2,6-difluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N'-(2,6-difluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the dihydropyridine family, which is known for its diverse biological activities. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Research has demonstrated the efficacy of related compounds in combating various bacterial and fungal strains. For instance, derivatives like 1,3,4-oxadiazole compounds, which share structural similarities, have been synthesized and evaluated for their antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, Aspergillus flavus, and Candida albicans. Some of these derivatives exhibited comparable or even superior antibacterial and antifungal activities to reference drugs like norfloxacin, chloramphenicol, and fluconazole (Khalilullah et al., 2016).
Chemical Synthesis and Characterization
Another facet of research on compounds related to "1-benzyl-N'-(2,6-difluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide" includes their synthesis, structural characterization, and theoretical studies. For example, compounds have been synthesized and characterized using techniques like FT-IR, NMR, and ESI-MS spectroscopy. These studies not only provide insights into the structural aspects but also contribute to understanding their chemical behavior and potential reactivity (Karrouchi et al., 2021).
Protective Groups in Synthesis
The use of fluorobenzoyl groups, akin to the difluorobenzoyl moiety in the compound of interest, has shown promise in the synthesis of complex molecules. These groups have been explored as protective groups in carbohydrate and glycopeptide synthesis, offering advantages such as high stereoselectivity, low levels of ortho ester formation, and ease of removal. Such characteristics are pivotal in synthesizing sensitive glycopeptides and carbohydrates (Sjölin & Kihlberg, 2001).
Sensor Development
Research into acylhydrazone derivatives, which share structural elements with the compound , has led to the development of specific sensors for ions like fluoride. These sensors operate through colorimetric and spectrofluorometric methods, showcasing the versatility of such compounds in analytical chemistry applications (Jose et al., 2018).
Antiproliferative and Anti-inflammatory Agents
Compounds bearing a resemblance in structural framework have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities. Through structural activity relationship (SAR) studies, correlations between the activities of these compounds have been observed, offering insights into potential therapeutic applications (Rapolu et al., 2013).
Propiedades
IUPAC Name |
1-benzyl-N'-(2,6-difluorobenzoyl)-6-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3/c21-15-7-4-8-16(22)18(15)20(28)24-23-19(27)14-9-10-17(26)25(12-14)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXZDFJSPZFCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N'-(2,6-difluorobenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2865662.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2865667.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide](/img/structure/B2865678.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2865679.png)

![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2865681.png)
![2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2865682.png)
